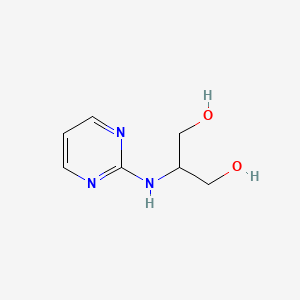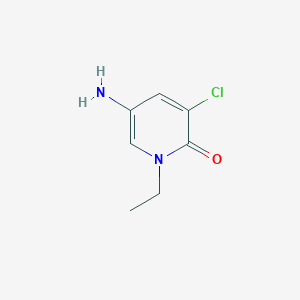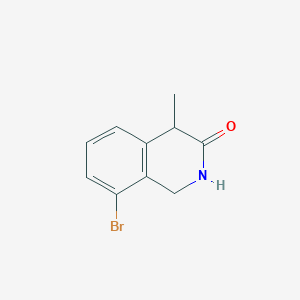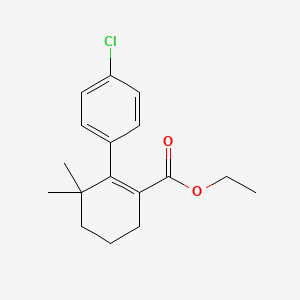
Prothion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prothion is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity, making it a valuable compound in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prothion typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield this compound. The reaction conditions, such as temperature, pressure, and the presence of catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and optimized processes to ensure high efficiency and cost-effectiveness. The industrial methods often involve continuous flow processes and advanced purification techniques to obtain this compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
Prothion undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts may be used to facilitate the reactions, depending on the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
Prothion has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Prothion involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways and targets depend on the specific application and the context in which this compound is used.
Comparison with Similar Compounds
Similar Compounds
Prothion can be compared with other similar compounds, such as:
Parathion: An organophosphate insecticide with similar chemical properties.
Malathion: Another organophosphate used in pest control.
Diazinon: A widely used insecticide with comparable reactivity.
Uniqueness
What sets this compound apart from these similar compounds is its specific reactivity and stability under various conditions. Its unique properties make it suitable for applications where other compounds may not be as effective or stable.
Properties
CAS No. |
5969-94-8 |
|---|---|
Molecular Formula |
C9H19O4PS2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
ethyl 3-diethoxyphosphinothioylsulfanylpropanoate |
InChI |
InChI=1S/C9H19O4PS2/c1-4-11-9(10)7-8-16-14(15,12-5-2)13-6-3/h4-8H2,1-3H3 |
InChI Key |
OOMMKEMDOOWEHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCSP(=S)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,15,17,27,29-Pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[[4-(2-methylpropyl)piperazin-1-yl]iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B13891210.png)
![2-(Bromomethyl)-4-chloro-1-[(2-methylpropyl)oxy]benzene](/img/structure/B13891217.png)

![2,5-Diazabicyclo[2.2.1]heptan-3-one;hydrochloride](/img/structure/B13891227.png)
![2,3,4-trichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13891234.png)





![1,3-Bis(6-nitro-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B13891268.png)


